molecular formula C9H18N2O B12337831 3-(1-Methylpyrrolidin-2-yl)morpholine

3-(1-Methylpyrrolidin-2-yl)morpholine

Katalognummer: B12337831
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: GWIBYLUSICZUEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Methylpyrrolidin-2-yl)morpholine is a chemical compound that features a morpholine ring substituted with a 1-methylpyrrolidine group

Vorbereitungsmethoden

The synthesis of 3-(1-Methylpyrrolidin-2-yl)morpholine can be achieved through several synthetic routes. One common method involves the reaction of morpholine with 1-methylpyrrolidine under specific conditions. The reaction typically requires a catalyst and may involve solvents such as dichloromethane or ethyl acetate . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

3-(1-Methylpyrrolidin-2-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3-(1-Methylpyrrolidin-2-yl)morpholine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-(1-Methylpyrrolidin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

3-(1-Methylpyrrolidin-2-yl)morpholine can be compared with other similar compounds, such as:

    Pyrrolidine: A simpler structure with a five-membered ring containing nitrogen.

    Morpholine: A six-membered ring containing both nitrogen and oxygen.

    Pyrrolidinone: A derivative of pyrrolidine with a carbonyl group.

The uniqueness of this compound lies in its combined structural features of both pyrrolidine and morpholine, which may confer distinct chemical and biological properties .

Eigenschaften

Molekularformel

C9H18N2O

Molekulargewicht

170.25 g/mol

IUPAC-Name

3-(1-methylpyrrolidin-2-yl)morpholine

InChI

InChI=1S/C9H18N2O/c1-11-5-2-3-9(11)8-7-12-6-4-10-8/h8-10H,2-7H2,1H3

InChI-Schlüssel

GWIBYLUSICZUEF-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCC1C2COCCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.